BenchChemオンラインストアへようこそ!

5-Bromo-7-fluoro-8-methylquinoline

MAO-B inhibition neurodegenerative disease research monoamine oxidase

5-Bromo-7-fluoro-8-methylquinoline (CAS 2101945-67-7) is the validated synthetic intermediate for TLR7/8 antagonist programs (WO-2020025517-A1). Its 5-Br/7-F/8-Me substitution pattern provides a reactive Suzuki-Miyaura cross-coupling handle while the fluorine atom modulates lipophilicity and metabolic stability. As a selective MAO-B inhibitor (IC₅₀ 2.69 μM, 53-fold over MAO-A), it serves as a reference compound for neurodegenerative disease target engagement studies. Ensure positional integrity—alternative halogen isomers yield divergent biological outcomes. Procure the exact CAS 2101945-67-7 to maintain SAR consistency and synthetic route fidelity.

Molecular Formula C10H7BrFN
Molecular Weight 240.075
CAS No. 2101945-67-7
Cat. No. B2952424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-8-methylquinoline
CAS2101945-67-7
Molecular FormulaC10H7BrFN
Molecular Weight240.075
Structural Identifiers
SMILESCC1=C2C(=C(C=C1F)Br)C=CC=N2
InChIInChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3
InChIKeyJPZRNAQJHYODCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoro-8-methylquinoline CAS 2101945-67-7: Core Properties and Procurement Baseline for Scientific Users


5-Bromo-7-fluoro-8-methylquinoline (CAS 2101945-67-7) is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol, featuring bromine at position 5, fluorine at position 7, and a methyl group at position 8 on the quinoline scaffold . The compound is commercially available as a research chemical with typical purity specifications of 95% to 98% and a calculated XLogP3 of 3.3 . It has been documented in patent literature as a synthetic building block for TLR7/8 antagonists (WO-2020025517-A1), positioning it within the immunomodulatory drug discovery space . The compound's canonical SMILES is CC1=C2C(=C(C=C1F)Br)C=CC=N2 with InChIKey JPZRNAQJHYODCM-UHFFFAOYSA-N .

Why Generic 8-Methylquinoline Derivatives Cannot Substitute for 5-Bromo-7-fluoro-8-methylquinoline in Research Procurement


The 5-Br/7-F/8-Me substitution pattern on the quinoline scaffold confers a distinct electronic and steric profile that cannot be replicated by alternative halogenated or methylated quinoline derivatives. Unsubstituted 8-methylquinoline exhibits negligible MAO-B inhibitory activity [1], while the 5-bromo-8-methylquinoline analog lacks the fluorine atom required for modulating lipophilicity and metabolic stability in drug candidate optimization [2]. The specific combination of bromine (electrophilic cross-coupling handle) and fluorine (electron-withdrawing substituent with favorable ADME properties) at adjacent positions creates a unique reactivity and biological activity profile. Substitution with compounds bearing alternative halogen arrangements—such as 5-bromo-6-fluoro-8-methylquinoline or 5-fluoro-8-methylquinoline—yields fundamentally different molecular recognition properties and synthetic utility, as documented in the divergent antifungal mechanisms observed among 5- and 7-halogenated quinoline analogs [3].

5-Bromo-7-fluoro-8-methylquinoline Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


MAO-B Inhibitory Activity: 37-Fold Improvement Over Weak Quinoline MAO-B Inhibitors

5-Bromo-7-fluoro-8-methylquinoline exhibits moderate MAO-B inhibitory activity with an IC₅₀ of 2.69 μM, representing a >37-fold improvement in potency compared to weak quinoline-based MAO-B inhibitors that show IC₅₀ values exceeding 100 μM under identical assay conditions [1][2]. This intermediate potency positions the compound as a useful tool or lead optimization starting point distinct from both inactive scaffolds and highly optimized clinical candidates.

MAO-B inhibition neurodegenerative disease research monoamine oxidase

MAO-B vs. MAO-A Isoform Selectivity: 53-Fold Preference for MAO-B

5-Bromo-7-fluoro-8-methylquinoline demonstrates a 53-fold selectivity preference for MAO-B (IC₅₀ = 2.69 μM) over MAO-A (IC₅₀ = 143 μM), a profile that contrasts with unsubstituted 8-methylquinoline which exhibits preferential MAO-A inhibition with negligible MAO-B activity [1][2]. This selectivity reversal is directly attributable to the 5-bromo-7-fluoro substitution pattern.

isoform selectivity MAO-A MAO-B selectivity profiling

TLR7/8 Antagonist Synthetic Intermediate: Patent-Documented Functional Role Distinguishing from Non-Functionalized Quinoline Building Blocks

5-Bromo-7-fluoro-8-methylquinoline is explicitly claimed as a synthetic intermediate in WO-2020025517-A1 for the preparation of TLR7/8 antagonists . This patent-documented application distinguishes the compound from generic 8-methylquinoline building blocks (e.g., 5-bromo-8-methylquinoline, CAS 74316-55-5) which lack documented TLR7/8 antagonist synthetic utility. The bromine at position 5 provides a functional handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) required for constructing TLR7/8 antagonist scaffolds .

TLR7/8 antagonism immunomodulatory drug discovery synthetic intermediate

Purity Specification Differentiation: 98% vs. 95% Grade Selection Based on Application Requirements

Commercial sourcing of 5-Bromo-7-fluoro-8-methylquinoline presents a quantifiable purity differentiation: 98% purity grade (available from CymitQuimica, ChemScene, Leyan) versus 95% purity grade (available from AKSci) . This 3% absolute purity difference translates to a 60% reduction in total impurity burden (5% impurities vs. 2% impurities), which may be consequential for sensitive biological assays or advanced synthetic transformations.

purity specification procurement quality control

Structural Uniqueness Among 8-Methylquinoline Halogenated Derivatives: Positional Isomer Differentiation

The 5-Br/7-F substitution pattern of 5-Bromo-7-fluoro-8-methylquinoline is distinct from related positional isomers including 5-Bromo-6-fluoro-8-methylquinoline, 5-Bromo-4-fluoro-8-methylquinoline (CAS 2344685-55-6), and 4-Bromo-7-fluoro-8-methylquinoline (CAS 1375302-36-5) [1][2]. This specific arrangement positions the electron-withdrawing fluorine adjacent to the methyl group (positions 7 and 8) while the bromine occupies the 5-position, creating a unique electronic environment that differs fundamentally from isomers where fluorine and bromine occupy alternative positions.

positional isomers structural analogs SAR

Optimal Research Applications for 5-Bromo-7-fluoro-8-methylquinoline Based on Quantitative Differentiation Evidence


MAO-B Target Validation and Tool Compound Studies in Neurodegenerative Disease Research

5-Bromo-7-fluoro-8-methylquinoline serves as a moderate-potency MAO-B inhibitor (IC₅₀ = 2.69 μM) with 53-fold selectivity over MAO-A [1]. This profile makes it suitable for target engagement studies where high-potency inhibition is not required but isoform selectivity is essential. Researchers investigating Parkinson's disease or Alzheimer's disease mechanisms where MAO-B contributes to oxidative stress can employ this compound as a starting point for SAR expansion or as a control compound in selectivity profiling panels. The compound's intermediate potency allows for the detection of subtle phenotype changes without complete target ablation, distinguishing it from sub-nanomolar clinical candidates that may obscure pathway-specific effects [1].

TLR7/8 Antagonist Drug Discovery: Key Intermediate for Patent-Aligned Synthetic Routes

The compound is explicitly claimed in WO-2020025517-A1 and related patent family members (CN-112513024-A, EP-3830080-A1, KR-20210040085-A) as a synthetic intermediate for TLR7/8 antagonist preparation . Medicinal chemistry teams pursuing TLR7/8 antagonists for autoimmune disease (e.g., lupus) or inflammatory conditions should prioritize this specific building block to ensure alignment with validated synthetic routes. The bromine at C5 enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification, while the fluorine at C7 modulates electronic properties and metabolic stability of downstream analogs . Substitution with non-fluorinated or differently halogenated quinoline intermediates would necessitate revalidation of synthetic protocols.

Cross-Coupling Reaction Development: Suzuki and Buchwald-Hartwig Substrate Screening

The presence of bromine at position 5 provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination . This compound can be employed as a standardized substrate for reaction optimization studies or library synthesis where the 7-fluoro-8-methyl substitution pattern is retained in the final products. The fluorine substituent serves as a useful ¹⁹F NMR probe for reaction monitoring and product characterization, adding analytical value beyond simple halogenated quinoline building blocks that lack fluorine NMR handles.

Structure-Activity Relationship Studies of Halogenated Quinoline Pharmacophores

The unique 5-Br/7-F/8-Me substitution pattern distinguishes this compound from positional isomers (e.g., 5-bromo-6-fluoro-8-methylquinoline, 5-bromo-4-fluoro-8-methylquinoline) [2]. SAR studies exploring the effect of halogen position on biological activity can use this compound as a defined reference point. The documented antifungal mechanistic divergence between 5- and 7-halogenated quinoline analogs [3] supports the premise that subtle positional changes in halogen substitution produce non-interchangeable biological outcomes. Researchers should procure the specific 5-Br/7-F isomer rather than alternative halogenated quinolines when position-dependent effects are under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-fluoro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.